molecular formula C12H12O4 B1585280 5-Methoxy-1-indanone-3-acetic acid CAS No. 24467-92-3

5-Methoxy-1-indanone-3-acetic acid

Cat. No.: B1585280
CAS No.: 24467-92-3
M. Wt: 220.22 g/mol
InChI Key: QOTZOFGBBCMWEP-UHFFFAOYSA-N
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Description

2-(6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a methoxy group, a keto group, and an acetic acid moiety attached to an indene ring system

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The 5-Methoxy-1-indanone-3-acetic acid derivatives are known to be potent inhibitors of chymotrypsin-like activity of the 20S proteasome

Cellular Effects

Given its role as a proteasome inhibitor , it may influence cell function by altering protein degradation pathways. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a proteasome inhibitor , it likely exerts its effects at the molecular level by binding to the proteasome and inhibiting its activity. This could lead to changes in protein degradation, which could in turn influence gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-indanone-3-acetic acid typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a series of reactions starting from simple aromatic compounds. For example, the reaction of a substituted benzene with an appropriate reagent can lead to the formation of the indene ring.

    Introduction of Functional Groups: The methoxy and keto groups can be introduced through various organic reactions. For instance, methoxylation can be achieved using methanol and an acid catalyst, while the keto group can be introduced via oxidation reactions.

    Acetic Acid Moiety Addition: The acetic acid moiety can be added through a carboxylation reaction, where a carboxyl group is introduced to the indene ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully chosen to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: Substitution reactions can replace the methoxy group with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide variety of derivatives with different functional groups.

Scientific Research Applications

2-(6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the production of materials such as polymers, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indene ring structure but different functional groups.

    2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid: A derivative with chlorine substituents instead of a methoxy group.

    2-(1-Hydroxy-2,4,6-trimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)acetic acid: A compound with additional methyl and hydroxyl groups.

Uniqueness

2-(6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(6-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-16-8-2-3-9-10(6-8)7(4-11(9)13)5-12(14)15/h2-3,6-7H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTZOFGBBCMWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947362
Record name (6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24467-92-3
Record name 2,3-Dihydro-6-methoxy-3-oxo-1H-indene-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24467-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indene-1-acetic acid, 2,3-dihydro-6-methoxy-3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024467923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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